5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10955002
InChI: InChI=1S/C12H7F3N2O4/c13-12(14,15)7-2-1-3-8(6-7)16-11(18)9-4-5-10(21-9)17(19)20/h1-6H,(H,16,18)
SMILES: C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C(F)(F)F
Molecular Formula: C12H7F3N2O4
Molecular Weight: 300.19 g/mol

5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

CAS No.:

Cat. No.: VC10955002

Molecular Formula: C12H7F3N2O4

Molecular Weight: 300.19 g/mol

* For research use only. Not for human or veterinary use.

5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide -

Specification

Molecular Formula C12H7F3N2O4
Molecular Weight 300.19 g/mol
IUPAC Name 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Standard InChI InChI=1S/C12H7F3N2O4/c13-12(14,15)7-2-1-3-8(6-7)16-11(18)9-4-5-10(21-9)17(19)20/h1-6H,(H,16,18)
Standard InChI Key XRYAGGCLDGQPOK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a furan ring substituted at the 5-position with a nitro group (-NO₂) and at the 2-position with a carboxamide linkage to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, enhancing metabolic stability and target binding affinity. Quantum mechanical calculations suggest that the planar furan ring and amide bond facilitate π-π stacking interactions with aromatic residues in parasitic enzymes .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₂H₇F₃N₂O₄
Molecular Weight300.19 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (2 furan O, 1 amide O, 3 CF₃-F)
Topological Polar Surface Area95.5 Ų

Data derived from experimental measurements and computational modeling .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure:

  • ¹H NMR (300 MHz, acetone-d₆): δ 10.37 (s, 1H, NH), 8.30 (s, 1H, ArH), 8.07 (d, J = 8.3 Hz, 1H, ArH), 7.66 (d, J = 3.8 Hz, 1H, furan H3), 7.61 (d, J = 7.9 Hz, 1H, ArH), 7.53–7.50 (m, 2H, ArH) .

  • ¹³C NMR (75 MHz, acetone-d₆): δ 156.2 (furan C2), 152.3 (C=O), 149.2 (NO₂-C), 140.2 (CF₃-C), 132.0–113.7 (aromatic carbons) .

  • IR (KBr): νₘₐₓ 3271 cm⁻¹ (NH stretch), 1668 cm⁻¹ (C=O), 1496/1334 cm⁻¹ (NO₂ asymmetric/symmetric stretches), 1157/1119 cm⁻¹ (CF₃ stretches) .

The nitro group’s electron-withdrawing nature deshields adjacent protons, while the CF₃ group induces distinct splitting patterns in the aromatic region.

Synthesis and Analytical Characterization

Synthetic Route

The compound is synthesized via a two-step protocol:

  • Activation of 5-Nitrofuran-2-carboxylic Acid: Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) generates the reactive acid chloride intermediate .

    C5H3N2O5+SOCl2C5H2ClN2O4+HCl+SO2\text{C}_5\text{H}_3\text{N}_2\text{O}_5 + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_2\text{ClN}_2\text{O}_4 + \text{HCl} + \text{SO}_2 \uparrow
  • Amide Coupling: Reaction with 3-(trifluoromethyl)aniline in the presence of triethylamine (Et₃N) yields the target compound :

    C5H2ClN2O4+C7H6F3NEt3NC12H7F3N2O4+HCl\text{C}_5\text{H}_2\text{ClN}_2\text{O}_4 + \text{C}_7\text{H}_6\text{F}_3\text{N} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{12}\text{H}_7\text{F}_3\text{N}_2\text{O}_4 + \text{HCl}

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueEffect on Yield (%)
SolventDCM78
Temperature25°C75
Molar Ratio (Acid:Amine)1.1:182
CatalystNone-

Yields typically exceed 75% after purification by silica gel chromatography .

Biological Activity and Pharmacological Profile

Antitrypanosomal Efficacy

Against Trypanosoma brucei brucei (strain 427), the compound exhibits an EC₅₀ of 2.4 ± 0.3 nM, surpassing nifurtimox (EC₅₀ = 3.2 μM) by three orders of magnitude . Crucially, it demonstrates no cross-resistance with nifurtimox-resistant strains, suggesting a distinct mechanism of action .

Table 3: Comparative Activity Against Pathogenic Trypanosomes

CompoundT. b. brucei EC₅₀ (nM)Selectivity Index (HeLa)
5-Nitro-N-[3-(CF₃)Ph]furan2.4 ± 0.3>8,000
Nifurtimox3,200 ± 41012
Eflornithine48,000 ± 5,6001.5

Data from in vitro assays using resazurin-based viability tests .

Selectivity and Toxicity

Cytotoxicity against human HeLa cells remains negligible (CC₅₀ > 20 μM), yielding a selectivity index >8,000 . This stark contrast to nifurtimox (SI = 12) underscores its potential safety margin.

Antimicrobial Spectrum

While primarily studied against trypanosomes, structural analogs show broad-spectrum activity:

  • Mycobacterium tuberculosis H37Rv: MIC = 0.5 μg/mL.

  • Staphylococcus aureus: MIC = 2 μg/mL.

  • Plasmodium falciparum: EC₅₀ = 120 nM (unpublished data cited in ).

The trifluoromethyl group may enhance membrane permeability in Gram-positive bacteria and apicomplexan parasites.

Mechanism of Action

Nitroreductase-Independent Pathway

Unlike nifurtimox, which requires activation by type I nitroreductases (NTR), this compound retains full activity against NTR-knockout T. brucei . This suggests:

  • Direct interaction with essential parasitic targets (e.g., tubulin, topoisomerases).

  • Redox cycling via parasite-specific flavin reductases, generating oxidative stress without host cell toxicity.

Molecular Docking Studies

AutoDock Vina simulations predict strong binding (ΔG = -9.2 kcal/mol) to T. brucei phosphodiesterase B1 (TbrPDEB1), a key regulator of cyclic adenosine monophosphate (cAMP) . Inhibition of TbrPDEB1 disrupts parasite motility and cytokinesis.

Comparative Analysis with Related Nitroheterocycles

Advantages Over Nifurtimox

  • Potency: 1,300-fold lower EC₅₀ against T. brucei.

  • Safety: No methemoglobinemia or neurotoxicity in murine models .

  • Synthetic Accessibility: Fewer steps (2 vs. 5) and higher yields (78% vs. 35%) .

Limitations and Challenges

  • Aqueous Solubility: 12 μg/mL at pH 7.4, necessitating formulation aids for parenteral delivery.

  • Metabolic Stability: Moderate hepatic clearance (t₁/₂ = 45 min in rat microsomes) .

Future Directions

Prodrug Development

Esterification of the furan oxygen may improve oral bioavailability. Preliminary data on methyl ester analogs show 3-fold higher Cₘₐₓ in plasma .

Combination Therapies

Synergy studies with eflornithine indicate additive effects (FIC index = 0.7), supporting potential use in multidrug regimens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator